ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate is a synthetic organic compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The structure of this compound includes a benzochromene core, which is fused with a hydroxyphenyl and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves the reaction of naphthalene-2,7-diol with a mixture of benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in an ethanolic solution . The reaction proceeds through a series of condensation and cyclization steps to form the desired benzochromene structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form an amine or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage . The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: Similar structure but with a chlorophenyl group, exhibiting different biological activities.
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate: Contains a methoxy group, which may alter its chemical reactivity and biological properties.
Ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate: The nitro group introduces different electronic effects, impacting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-2-26-22(25)20-18(14-7-5-8-15(24)12-14)19-16-9-4-3-6-13(16)10-11-17(19)27-21(20)23/h3-12,18,24H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYRDUOQQQSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)O)C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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